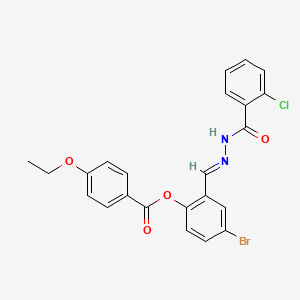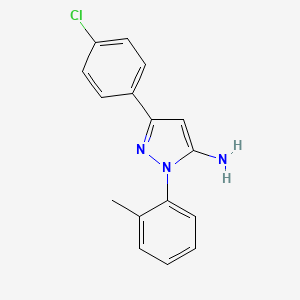![molecular formula C25H22BrN3O6 B12026135 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate CAS No. 767335-72-8](/img/structure/B12026135.png)
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-etoxi benzoato es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un átomo de bromo, un grupo metoxilo y una parte de etoxi benzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-etoxi benzoato normalmente implica varios pasos:
Formación del intermedio hidrazona: El paso inicial implica la reacción de 4-bromo-2-formilfenil 4-etoxi benzoato con hidrato de hidrazina para formar el intermedio hidrazona.
Reacción de acilación: El intermedio hidrazona se acila entonces utilizando 3-metoxianilina y anhídrido acético para introducir el grupo (3-metoxianilino)(oxo)acetil.
Acoplamiento final: El paso final implica el acoplamiento de la hidrazona acilada con la parte de etoxi benzoato en condiciones adecuadas para obtener el compuesto diana.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-etoxi benzoato puede experimentar varias reacciones químicas, incluyendo:
Reacciones de sustitución:
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, particularmente en los grupos hidrazona y metoxilo.
Hidrólisis: El enlace éster en la parte de etoxi benzoato puede hidrolizarse en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como la azida de sodio o el cianuro de potasio.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede dar lugar a derivados azidicos o cianicos, mientras que la hidrólisis puede producir el ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-etoxi benzoato sirve como intermedio versátil para la síntesis de moléculas más complejas
Biología y medicina
Este compuesto tiene posibles aplicaciones en química medicinal, particularmente en el diseño y la síntesis de nuevos agentes farmacéuticos. Sus características estructurales sugieren que podría interactuar con objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria
En la industria de la ciencia de los materiales, este compuesto puede utilizarse en la síntesis de polímeros y materiales avanzados. Su capacidad de experimentar varias reacciones químicas lo hace adecuado para crear materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-etoxi benzoato ejerce sus efectos depende de su aplicación. En química medicinal, puede interactuar con enzimas o receptores específicos, modulando su actividad. La parte hidrazona puede formar enlaces covalentes reversibles con objetivos biológicos, mientras que el átomo de bromo y el grupo metoxilo pueden influir en su afinidad de unión y selectividad.
Comparación Con Compuestos Similares
Compuestos similares
- 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-metil benzoato
- 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-propoxi benzoato
- 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-metoxibenzoato
Singularidad
La singularidad de 4-bromo-2-((E)-{[(3-metoxianilino)(oxo)acetil]hidrazono}metil)fenil 4-etoxi benzoato radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. En comparación con compuestos similares, la presencia de la parte etoxi benzoato puede mejorar su solubilidad y biodisponibilidad, lo que lo hace más adecuado para ciertas aplicaciones.
Propiedades
Número CAS |
767335-72-8 |
|---|---|
Fórmula molecular |
C25H22BrN3O6 |
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-20-10-7-16(8-11-20)25(32)35-22-12-9-18(26)13-17(22)15-27-29-24(31)23(30)28-19-5-4-6-21(14-19)33-2/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
Clave InChI |
YMAFGNABIFHHKB-JFLMPSFJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12026062.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026063.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026065.png)
![(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12026066.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026086.png)





![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12026124.png)
![5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026144.png)


